4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Description
4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring a diphenylmethyl-substituted piperazine moiety at the 4-position and a piperidine group at the 6-position. The triazine core serves as a scaffold for diverse pharmacological applications, with substituents influencing solubility, receptor affinity, and metabolic stability .
Properties
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N7/c27-25-28-23(29-26(30-25)33-14-8-3-9-15-33)20-31-16-18-32(19-17-31)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,24H,3,8-9,14-20H2,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVLLCWSCRQDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Triazines
FPMINT and Derivatives
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) shares structural similarities with the target compound but differs in substituents:
- Substituents : FPMINT has a 2-fluorophenyl piperazine and naphthyl group, while the target compound features a diphenylmethyl piperazine.
- Activity: FPMINT exhibits selective inhibition of equilibrative nucleoside transporter 2 (ENT2) over ENT1 (Ki for ENT2: ~2 nM vs. ENT1: >1000 nM).
6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine
This analog () replaces diphenylmethyl with phenylpiperazine and adds a p-tolyl group. The phenylpiperazine moiety is associated with moderate dopamine receptor interactions in other studies (e.g., D4 receptor Ki: ~2.5 nM for S 18126) . The diphenylmethyl group in the target compound could reduce polar surface area (PSA), impacting blood-brain barrier penetration compared to phenylpiperazine derivatives .
Piperidine-Substituted Triazines
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5a)
- Substituents : Piperidine at the 6-position and pyrazole at the 4-position.
- Properties : X-ray crystallography and Hirshfeld analysis reveal that piperidine enhances molecular packing via C–H···N interactions. The diphenylmethyl group in the target compound may introduce steric hindrance, reducing crystallinity but improving solubility in lipid-rich environments .
Anti-HIV Piperidine-Triazines
Compounds like N2-mesityl-N4-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,3,5-triazine-2,4,6-triamine (6a1) () show IC50 values <1 µM against HIV-1. The diphenylmethyl substitution in the target compound could modulate binding to viral enzymes or host receptors, though its bulkiness might reduce affinity compared to smaller groups like pyridinylmethyl .
Aryl-Substituted Triazines
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines ()
- Substituents : Variants include 4-fluorophenyl, 4-chlorophenyl, and 4-trifluoromethoxyphenyl at the 6-position.
- Antileukemic Activity : The 4-trifluoromethoxyphenyl analog shows the highest activity (IC50: 0.8 µM against Jurkat cells). The diphenylmethyl group in the target compound may reduce electronic effects (e.g., electron-withdrawing -CF3) but improve metabolic stability due to reduced oxidative susceptibility .
Physicochemical and Pharmacokinetic Comparisons
Research Implications and Gaps
- Selectivity : The diphenylmethyl group may confer unique selectivity profiles compared to smaller aryl or halogenated substituents. Testing against ENT1/2 or kinase targets (e.g., EGFR, VEGFR) is warranted .
- Synthetic Feasibility : suggests that sodium carbonate-mediated substitutions on cyanuric chloride could be adapted for large-scale synthesis, though steric challenges with diphenylmethyl may require optimized conditions .
- Contradictions : While bulkier groups (e.g., diphenylmethyl) often enhance metabolic stability, they may reduce binding affinity to compact active sites, as seen in anti-HIV analogs .
Biological Activity
The compound 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a novel triazine derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Formula
The chemical structure of the compound can be represented as follows:
Key Features
- Piperazine and Piperidine Moieties : These structural components are known for their diverse pharmacological activities.
- Triazine Core : The triazine ring is significant in medicinal chemistry for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may modulate pathways related to:
- Receptor Binding : The compound likely binds to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Inhibition : Potential inhibition of kinases involved in cell proliferation and survival, which could have implications for cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell growth (values ranging from 0.20 μM to 1.25 μM) .
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. The compound may exhibit:
- Anxiolytic Effects : Preliminary studies suggest potential anxiolytic activity, which could be beneficial in treating anxiety disorders.
- Antidepressant Activity : By modulating serotonin receptors, it may influence mood stabilization.
Antimicrobial Activity
Some derivatives of triazines have shown promising antibacterial and antifungal activities. The compound's structure suggests potential efficacy against various pathogens.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on cancer cell lines revealed:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| A549 | 0.20 | PI3K/mTOR inhibition |
| MCF-7 | 1.25 | Apoptotic pathways activation |
| HeLa | 1.03 | Cell cycle arrest |
These findings indicate a selective inhibition mechanism that could be exploited for therapeutic applications in oncology.
Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors in rodent models, administration of the compound resulted in:
| Test | Result |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms (indicating reduced anxiety) |
| Forced Swim Test | Decreased immobility time (suggesting antidepressant-like effects) |
This suggests that the compound may have potential as a treatment for anxiety and depression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
